2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene
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Overview
Description
2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a fluoro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene typically involves the bromination of 1-fluoro-4-methoxybenzene followed by the introduction of the bromoethyl group. One common method involves the reaction of 1-fluoro-4-methoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromo group. The resulting intermediate is then reacted with ethylene oxide to introduce the bromoethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-(2-azidoethyl)-1-fluoro-4-methoxybenzene.
Oxidation: Formation of 2-(2-bromoethyl)-1-fluoro-4-methoxybenzaldehyde.
Reduction: Formation of 2-(2-ethyl)-1-fluoro-4-methoxybenzene.
Scientific Research Applications
2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromoethyl group allows for covalent modification of target proteins, while the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromoethyl)-1,3-dioxolane
- 2-Bromoethyl methyl ether
- (2-Bromoethyl)benzene
Uniqueness
2-(2-Bromoethyl)-1-fluoro-4-methoxybenzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the fluoro group enhances its stability and lipophilicity, while the methoxy group can influence its reactivity and solubility. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C9H10BrFO |
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Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO/c1-12-8-2-3-9(11)7(6-8)4-5-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
USRXSZDJODNKIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CCBr |
Origin of Product |
United States |
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